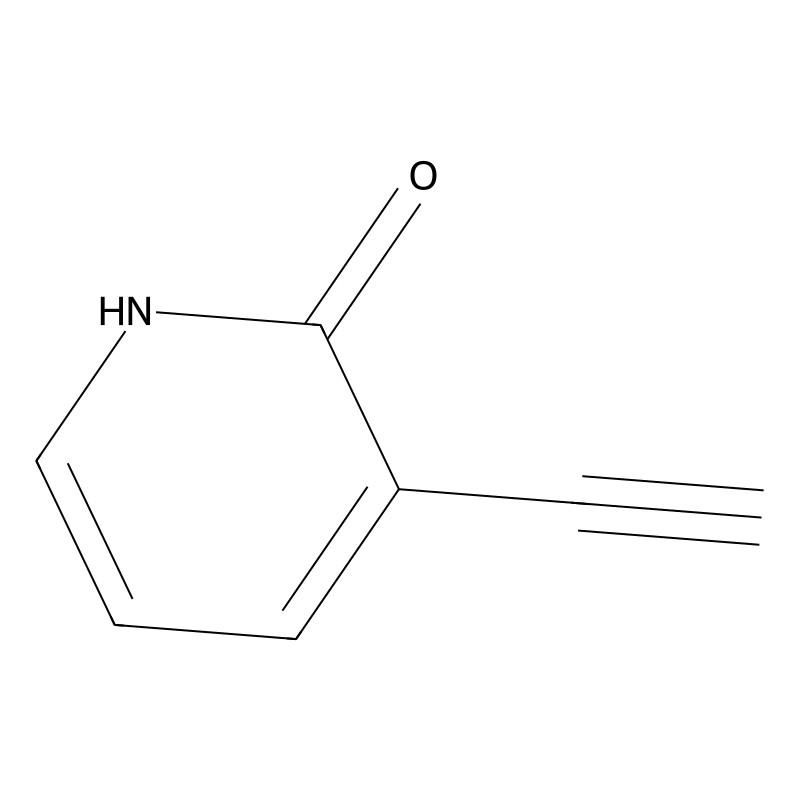3-Ethynylpyridin-2-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Photophysics
Methods of Application or Experimental Procedures: The photophysical behavior of the TT-Py molecule was investigated using steady state, time resolved, and ultrafast spectroscopies. These investigations were interpreted on the basis of X-ray diffraction studies and DFT/TDDFT calculations .
Results or Outcomes: The study found that the TT-Py molecule exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase. It was demonstrated that the multiple emission properties originate from the co-presence, in the investigated system, of an extended polycyclic nitrogen-rich moiety (TT), strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, and a fragment (Py) having partial conformational freedom .
Application in Organic Synthesis
Summary of the Application: 3-Ethynylpyridin-2-ol is a chemical compound used in organic synthesis. It is often used as a building block in the synthesis of more complex organic molecules .
Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the target molecule being synthesized. Typically, 3-Ethynylpyridin-2-ol would be reacted with other reagents under controlled conditions to form new bonds and create the desired product .
Results or Outcomes: The outcomes of these reactions can also vary widely. In general, the goal of organic synthesis is to efficiently and selectively produce a desired target molecule .
Application in Nucleophilic Substitution Reactions
Summary of the Application: Pyridin-2-ol, a compound related to 3-Ethynylpyridin-2-ol, has been studied for its reactivity in nucleophilic substitution reactions .
Methods of Application or Experimental Procedures: In these reactions, pyridin-2-ol acts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .
Results or Outcomes: The structures of the resulting compounds were confirmed by IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .
3-Ethynylpyridin-2-ol is an organic compound with the molecular formula CHN. It is classified as a derivative of pyridine, wherein an ethynyl group is attached to the third carbon of the pyridine ring. This compound exhibits notable properties due to the presence of both the ethynyl group and the hydroxyl group, which contribute to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by its unique structural framework, which allows for diverse chemical transformations and interactions.
- Oxidation: The compound can be oxidized to yield pyridine carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Hydrogenation of the ethynyl group can produce ethylpyridine derivatives, typically using catalysts such as palladium on carbon under hydrogen gas.
- Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Nucleophiles like amines or thiols can react with the ethynyl group under basic conditions.
These reactions are crucial for synthesizing more complex organic molecules and exploring the compound's reactivity in different environments .
Research indicates that 3-Ethynylpyridin-2-ol may exhibit significant biological activity, particularly as a ligand in coordination chemistry. Its ability to bind metal centers can influence their reactivity, making it a valuable component in studying enzyme mechanisms and other biological processes. Ongoing studies are investigating its potential as a precursor for pharmaceutical compounds, especially in drug discovery and development
The synthesis of 3-Ethynylpyridin-2-ol can be achieved through several methods:
3-Ethynylpyridin-2-ol has a variety of applications across different fields:
- Organic Synthesis: It serves as a building block for synthesizing heterocyclic compounds and other complex organic molecules.
- Coordination Chemistry: The compound acts as a ligand, facilitating studies on metal reactivity and enzyme mechanisms.
- Material Science: It is utilized in producing advanced materials, including polymers and nanomaterials, due to its unique structural properties.
- Pharmaceutical Development: Research continues into its potential use as a precursor for various pharmaceutical agents
Studies focusing on the interactions of 3-Ethynylpyridin-2-ol reveal its capacity to engage in coordination with metal ions, influencing their electronic properties and reactivity. These interactions are pivotal in understanding its role in biological systems and its application in catalysis. Furthermore, investigations into its binding affinity with different biomolecules could shed light on its therapeutic potential
3-Ethynylpyridin-2-ol shares structural similarities with several other compounds but is unique due to the specific positioning of the ethynyl group on the pyridine ring. Here are some similar compounds:
Compound Name Structural Features Unique Aspects 2-Ethynylpyridine Ethynyl group at the second carbon Different steric and electronic effects 4-Ethynylpyridine Ethynyl group at the fourth carbon Variations in reactivity compared to 3-Ethynyl 3-Ethynylthiophene Ethynyl group attached to thiophene instead Different heteroatom influences 2-Ethynylpyrimidine Ethynyl group attached to pyrimidine Distinct nitrogen positioning affecting properties The unique positioning of the ethynyl group on the pyridine ring significantly influences the compound's reactivity and types of chemical transformations it can undergo, distinguishing it from these similar compounds .
XLogP3
0.5Dates
Modify: 2023-08-15








